DHP-I Stability: Biapenem Eliminates the Need for Co-Administered Inhibitor (Cilastatin) — Residual Activity After Human Enzyme Exposure
Biapenem demonstrates the highest stability against human renal DHP-I among all clinically available carbapenems requiring DHP-I protection. After 4-hour incubation with human renal DHP-I at 30°C, biapenem retained 95.6% residual activity versus 28.7% for meropenem, 4.3% for panipenem, and 0.1% for imipenem [1]. The rank order of stability is biapenem >> meropenem > panipenem > imipenem. This structural stability — conferred by the 1-β-methyl substitution and triazolium C-2 side chain — obviates the need for co-administration of a DHP-I inhibitor (e.g., cilastatin for imipenem, betamipron for panipenem) [2].
| Evidence Dimension | Residual carbapenem activity after 4 h incubation with human renal DHP-I at 30°C |
|---|---|
| Target Compound Data | Biapenem: 95.6% residual activity |
| Comparator Or Baseline | Meropenem: 28.7%; Panipenem: 4.3%; Imipenem: 0.1% |
| Quantified Difference | Biapenem retains 66.9 percentage points more residual activity than meropenem; >95 percentage points more than imipenem |
| Conditions | In vitro incubation with purified human renal DHP-I enzyme, 30°C, 4 hours (Hikida et al., 1992) |
Why This Matters
Eliminating the co-administered DHP-I inhibitor reduces total drug burden, simplifies dosing, avoids cilastatin-associated costs and potential adverse effects, and enables biapenem to be used as a standalone carbapenem — a meaningful procurement and formulary simplification advantage over imipenem and panipenem.
- [1] Hikida M, Kawashima K, Yoshida M, Mitsuhashi S. Inactivation of new carbapenem antibiotics by dehydropeptidase-I from porcine and human renal cortex. J Antimicrob Chemother. 1992 Aug;30(2):129-34. DOI: 10.1093/jac/30.2.129. View Source
- [2] Perry CM, Ibbotson T. Biapenem. Drugs. 2002;62(15):2221-2234. DOI: 10.2165/00003495-200262150-00005. View Source
